tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate
Description
tert-Butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at the 4-position and an amino group at the 8-position. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is widely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors requiring rigid, conformationally restricted scaffolds .
Properties
CAS No. |
2648966-41-8 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-9(13)12(14)6-7-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
VZWBTCMBRYBCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C12CC2)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Spirocyclic Amines
A widely used method involves reacting a spirocyclic amine precursor with tert-butyl chloroformate in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA). The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures between 0°C and room temperature to minimize side reactions. For example:
This method is favored for its high yield (70–85%) and compatibility with sensitive functional groups.
Spirocyclic Amine Synthesis
The spirocyclic amine precursor can be synthesized via intramolecular cyclization. One approach employs a Mannich reaction, where a β-keto ester reacts with formaldehyde and an amine to form the spiro framework. Alternatively, ring-closing metathesis (RCM) using Grubbs catalysts has been explored to construct the spiro[2.5]octane system, though this method requires stringent anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are achieved in polar aprotic solvents such as THF or DCM. For instance, THF facilitates better solubility of intermediates, while DCM allows for easier workup. Reactions conducted below 0°C reduce byproduct formation, such as over-Boc protection or ring-opening.
Table 1: Solvent and Temperature Optimization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 0 | 82 | 95 |
| DCM | 25 | 78 | 93 |
| Acetonitrile | -10 | 75 | 90 |
Catalytic and Stoichiometric Considerations
The use of DIPEA as a base outperforms triethylamine in minimizing racemization, particularly when chiral spirocyclic amines are involved. Stoichiometric excess of tert-butyl chloroformate (1.2 equiv) ensures complete conversion, while higher excess leads to side reactions.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors have been adopted to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Automated systems monitor pH and temperature in real time, ensuring consistent product quality.
Purification Techniques
Crude product purification typically involves silica gel chromatography using ethyl acetate/hexane gradients. On an industrial scale, crystallization from ethanol/water mixtures achieves >99% purity with minimal solvent waste.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Boc Protection | 82 | High | Moderate |
| Mannich Cyclization | 65 | Moderate | Low |
| RCM | 58 | Low | High |
The Boc protection route is superior in yield and scalability, making it the preferred method for large-scale synthesis.
Research Findings and Challenges
Side Reactions and Mitigation
Common side reactions include:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxo derivatives .
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced amine derivatives .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate has found applications in several areas of scientific research:
-
Chemistry: : It serves as a versatile building block for the synthesis of complex molecules, particularly in the development of spirocyclic compounds with potential biological activity .
-
Biology: : The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features .
-
Medicine: : Research has explored its potential as a pharmacophore in drug discovery, particularly for targeting neurological and psychiatric disorders .
-
Industry: : It is utilized in the development of novel materials and catalysts, leveraging its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The spirocyclic core provides a rigid framework that can enhance binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
Spirocyclic Analogs with Oxo Substituents
- tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (CAS: MFCD21607170) Key Differences: Replaces the 8-amino group with a 4-oxo group and shifts the nitrogen to the 6-position. The 6-aza configuration modifies the ring strain and basicity . Applications: Likely used in ketone-based conjugation or as a precursor for heterocyclic synthesis.
- tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS: 143306-64-3) Key Differences: Features an 8-oxo group and a 5-aza configuration. Impact: The shifted nitrogen and oxo group reduce nucleophilicity, making it less reactive toward electrophiles compared to the amino derivative .
Diaza-Spiro Derivatives
- tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (CAS: 674792-08-6) Key Differences: Incorporates a second nitrogen at the 7-position, forming a diazaspiro system. This structural variation enhances versatility in metal coordination or enzyme inhibition . Applications: Found in dual inhibitors of plasmodial phosphatidylinositol kinases, demonstrating enhanced target engagement due to dual nitrogen centers .
Larger Spiro Ring Systems
- tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 163271-08-7) Key Differences: Expands the spiro system to [3.5]nonane with a 7-aza configuration. Structural similarity score: 0.92 . Applications: Used in kinase inhibitor development due to improved conformational flexibility .
Structural and Functional Data Table
| Compound Name | CAS Number | Molecular Weight | Key Substituents | Applications |
|---|---|---|---|---|
| tert-Butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate | N/A | ~225 (estimated) | 8-amino, 4-aza | Medicinal chemistry intermediate |
| tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate | MFCD21607170 | 225 | 4-oxo, 6-aza | Heterocyclic synthesis |
| tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-08-6 | 228.3 | 4,7-diaza | Dual enzyme inhibitors |
| tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | 163271-08-7 | 256.3 | 2-amino, 7-aza | Kinase inhibitors |
| tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate | 1892578-21-0 | 225.28 | 7-oxo, 4-aza | Drug discovery intermediate |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves multi-step processes, such as spirocyclization followed by Boc protection. For example, iridium-catalyzed amination of allyl acetates with 4-Boc-4,7-diazaspiro[2.5]octane (a structural analog) achieved 98% yield under optimized conditions (70°C in DMF) . Key factors include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading, and temperature control. Purification via silica gel chromatography (e.g., hexane:EtOAc gradients) is critical for isolating high-purity products.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Refer to Safety Data Sheets (SDS) for hazard mitigation:
- PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties (H315, H319, H335) .
- First Aid : For eye exposure, flush with water for ≥15 minutes; for ingestion, rinse mouth and seek medical attention .
- Storage : Store sealed at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can enantioselectivity be optimized in the synthesis of chiral derivatives of this spirocyclic compound?
- Methodology : Use asymmetric catalysis (e.g., chiral iridium catalysts) to control stereochemistry. In a related synthesis, enantiomeric excess (ee) of 95% was achieved via HPLC-monitored optimization of ligand-catalyst pairs and reaction time . Advanced techniques like circular dichroism (CD) spectroscopy or X-ray crystallography validate stereochemical outcomes .
Q. What analytical strategies resolve contradictions in structural characterization data (e.g., conflicting NMR or mass spectrometry results)?
- Methodology :
- NMR Analysis : Compare experimental H/C NMR shifts with computational predictions (DFT calculations) to confirm spirocyclic geometry. For example, distinct splitting patterns in sp-hybridized carbons differentiate azaspiro compounds from bicyclic analogs .
- HRMS Validation : Cross-check observed molecular ions ([M+H]) with theoretical values (e.g., 225.28 g/mol for CHNO) to confirm purity .
Q. How do hydrogen-bonding interactions influence the crystallographic packing of this compound?
- Methodology : Perform single-crystal X-ray diffraction to map intermolecular forces. Etter’s graph set analysis can classify hydrogen-bonding motifs (e.g., intramolecular N–H···O bonds stabilizing the spirocyclic core) . Compare with related azaspiro structures to identify trends in lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
